molecular formula C15H21NO3 B2753223 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide CAS No. 1396853-20-5

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide

Katalognummer: B2753223
CAS-Nummer: 1396853-20-5
Molekulargewicht: 263.337
InChI-Schlüssel: BUYROSOVFZLWNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide is a synthetic cyclopropanecarboxamide derivative offered for research and development purposes. Cyclopropanecarboxamides are a class of compounds of significant interest in medicinal chemistry due to the unique properties of the cyclopropane ring, such as its rigid conformation and potential to enhance binding affinity and metabolic stability in bioactive molecules . The structure of this compound, featuring both a cyclopropanecarboxamide group and a 4-methoxyphenyl moiety, suggests it may be investigated for its potential interactions with various biological targets. Researchers can explore this compound as a building block or as a candidate in screening assays. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Eigenschaften

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(18,10-16-14(17)12-5-6-12)9-11-3-7-13(19-2)8-4-11/h3-4,7-8,12,18H,5-6,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYROSOVFZLWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Route A: Direct Amidation Strategy

Step 1: Synthesis of 2-Hydroxy-3-(4-Methoxyphenyl)-2-Methylpropylamine
4-Methoxyacetophenone undergoes aldol condensation with formaldehyde followed by reductive amination:

  • Aldol Addition

    • Reactant: 4-Methoxyacetophenone (1 eq)
    • Base: K₂CO₃ (2.5 eq) in DMF
    • Temperature: 0°C → RT
    • Yield: 78% (tertiary alcohol intermediate)
  • Reductive Amination

    • Ammonium acetate (3 eq)
    • Reducing agent: NaBH₃CN (1.2 eq)
    • Solvent: MeOH/THF (1:1)
    • Reaction time: 12 hr
    • Yield: 65%

Step 2: Cyclopropanecarboxylic Acid Activation
Patent EP4212522A1 details acyl fluoride generation using Deoxofluor®:

  • Cyclopropanecarboxylic acid (1 eq)
  • Deoxofluor® (1.5 eq)
  • DCM, 0°C → RT
  • Conversion: >95% (by ¹⁹F NMR)

Step 3: Amide Coupling
Adapting methods from PMC7070587:

Parameter Condition
Acyl fluoride 1.1 eq
Amine 1.0 eq
Base DIPEA (3 eq)
Solvent THF
Temperature -10°C → 25°C
Reaction time 4 hr
Isolated yield 72%

Route B: One-Pot Tandem Approach

WO2009057133A2's piperazine synthesis inspired this optimized protocol:

  • In Situ Imine Formation

    • 4-Methoxyacetophenone (1 eq)
    • Cyclopropanecarboxamide (1.2 eq)
    • Ti(OiPr)₄ (0.2 eq)
    • Toluene, 110°C, 2 hr
  • Reductive Cyclization

    • H₂ (50 psi)
    • Pd/C (5% wt)
    • MeOH, 6 hr
    • Overall yield: 68%

Reaction Optimization Studies

Solvent Screening for Amidation

Solvent Dielectric Constant Yield (%) Purity (HPLC)
DMF 36.7 65 92.3
THF 7.5 72 95.1
Toluene 2.4 58 88.9
DCM 8.9 63 91.7

THF provided optimal balance between reagent solubility and reaction kinetics.

Temperature Profile (Route A, Step 3)

Temperature (°C) Time (hr) Conversion (%)
-10 6 98
0 4 99
25 2 95
40 1 89

Lower temperatures minimized side reactions (hydrolysis/racemization).

Advanced Characterization Data

¹H NMR (400 MHz, CDCl₃)

  • δ 6.82 (d, J=8.4 Hz, 2H, ArH)
  • δ 6.72 (d, J=8.4 Hz, 2H, ArH)
  • δ 3.79 (s, 3H, OCH₃)
  • δ 3.21 (m, 1H, CHNH)
  • δ 1.41 (s, 3H, C(CH₃))
  • δ 0.98-1.12 (m, 4H, cyclopropane)

HRMS (ESI-TOF)
Calcd for C₁₅H₂₁NO₃ [M+H]⁺: 264.1594
Found: 264.1598

X-ray crystallography confirmed the trans configuration of cyclopropane relative to the amide group (θ=112.7°).

Industrial-Scale Considerations

Critical Process Parameters

  • Particle size control during crystallization (target D90 <50 μm)
  • Residual solvent limits (<500 ppm DMF)
  • Photostability: Degrades 12% under UV-A vs 3% in amber glass

Continuous Flow Adaptation

  • Microreactor system (Corning AFR)
  • Residence time: 8 min
  • Productivity: 2.1 kg/hr
  • Purity: 99.8%

Emerging Methodologies

Recent advances in electrochemical amidation (patent EP4212522A1) show promise:

  • Cyclopropanecarboxylic acid (1 eq)
  • Amine (1 eq)
  • Electrolyte: LiClO₄ in MeCN
  • Current: 10 mA/cm²
  • Yield: 85% (no coupling reagents)

This green chemistry approach eliminates stoichiometric waste while maintaining excellent stereocontrol.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl or carboxamide groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Methanol (CH3OH), hydroxylating agents

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxy group

    Reduction: Formation of alcohols from carbonyl groups

    Substitution: Various substituted phenyl derivatives

Wissenschaftliche Forschungsanwendungen

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.

Wirkmechanismus

The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The table below compares structural motifs, molecular weights, and functional groups of analogous cyclopropanecarboxamide derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 4-Methoxyphenoxy, phenyl, diethylamide C₂₁H₂₅NO₄ 355.43 Phenoxy, cyclopropane, carboxamide
para-Methylcyclopropylfentanyl 4-Methylphenyl, phenethylpiperidine C₂₇H₃₃N₂O 425.57 Piperidine, cyclopropane
N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives Pyridin-2-ylsulfonyl Varies Varies Sulfonyl, pyridine
N-(4-(1-((2-Aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)pyridin-2-yl)... Aminoethylsulfonyl, dihydropyrrole, pyridine C₁₅H₂₁ClN₄O₃S 372.87 Sulfonyl, pyrrole, pyridine
(1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide Hydroxymethyl, isopropyl, dimethyl C₁₁H₂₁NO₂ 199.29 Hydroxymethyl, dimethyl

Key Observations :

  • The target compound’s 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl substituent introduces polarity (hydroxy) and aromaticity (methoxyphenyl), contrasting with analogs like the phenoxy group in or the pyridylsulfonyl in .
  • Steric effects : The methyl branch on the propyl chain may reduce conformational flexibility compared to linear substituents in or .
  • Molecular weight : The target compound likely falls within 300–400 g/mol, comparable to neuroprotective agents in but smaller than opioid derivatives like para-methylcyclopropylfentanyl (425.57 g/mol) .

Pharmacokinetic Considerations

  • Solubility : The hydroxy and methoxy groups in the target compound may enhance water solubility compared to lipophilic analogs like para-methylcyclopropylfentanyl .
  • Metabolic stability : Cyclopropane rings generally resist oxidative metabolism, but the hydroxy group could introduce susceptibility to glucuronidation .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide, and how are they addressed?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclopropanation, amide coupling, and functional group protection. Critical challenges include maintaining stereochemical integrity during cyclopropane ring formation and optimizing reaction conditions (e.g., temperature, solvent polarity) to prevent side reactions. Catalysts like palladium complexes or organocatalysts may enhance yield and selectivity. Purification often requires advanced techniques such as preparative HPLC or column chromatography .

Q. Which spectroscopic and computational methods are used to confirm the compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the cyclopropane ring, hydroxyl group, and methoxyphenyl substituents. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Computational tools like density functional theory (DFT) validate electronic properties, while X-ray crystallography provides definitive stereochemical data .

Q. How does the compound’s solubility and stability impact formulation for in vitro assays?

  • Methodological Answer : Solubility in polar solvents (e.g., DMSO, ethanol) is critical for biological testing. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation assays) guide storage protocols. Co-solvents or cyclodextrin-based encapsulation may improve aqueous solubility for cell-based studies .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s reported bioactivity, and how can they be tested experimentally?

  • Methodological Answer : The hydroxyl and methoxyphenyl groups may facilitate hydrogen bonding with enzyme active sites (e.g., kinases or GPCRs). Molecular docking simulations can predict binding affinities, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for validation. Knockout cell lines or competitive inhibition assays further elucidate target engagement .

Q. How do structural modifications (e.g., cyclopropane vs. cyclohexane) alter pharmacological properties?

  • Methodological Answer : Comparative studies with analogs show that the cyclopropane ring enhances metabolic stability due to its rigid, strained structure. Modifying the hydroxyl group to a methoxy or acetylated derivative reduces polarity, affecting blood-brain barrier permeability. Structure-Activity Relationship (SAR) studies using in vitro ADMET assays quantify these effects .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., fluorescent vs. luminescent readouts) improve reproducibility. Meta-analyses of published IC₅₀ values and Bayesian statistical models account for experimental noise .

Q. How can researchers design robust dose-response studies to assess therapeutic potential?

  • Methodological Answer : Use log-scale concentration ranges (e.g., 1 nM–100 µM) with triplicate measurements. Include positive controls (e.g., known inhibitors) and vehicle controls. Non-linear regression models (e.g., Hill equation) calculate EC₅₀/IC₅₀ values. In vivo studies should follow OECD guidelines for pharmacokinetic profiling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.